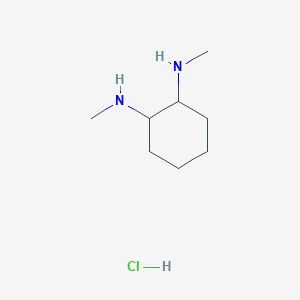

N1,N2-Dimethylcyclohexane-1,2-diamine hydrochloride

Description

Chemical Identity and Structural Characteristics

N1,N2-Dimethylcyclohexane-1,2-diamine hydrochloride possesses the molecular formula C8H19ClN2 with a molecular weight of 178.70 grams per mole. The compound exists in multiple stereoisomeric forms, with the most commonly studied being the (1R,2R) and (1R,2S) configurations. The PubChem database identifies this compound under the Chemical Identification Number 73553577, with several synonymous designations including 1-N,2-N-dimethylcyclohexane-1,2-diamine hydrochloride and the catalog number MFCD21603997. The parent compound, identified as CID 551074, represents the free base form of 1-N,2-N-dimethylcyclohexane-1,2-diamine.

The structural architecture of this compound features a six-membered cyclohexane ring adopting a chair conformation, with two methylamino substituents positioned at the 1,2-positions. Crystallographic analysis reveals that the amino groups occupy equatorial positions, minimizing steric interactions and contributing to the compound's overall stability. The presence of two chiral centers at carbon positions 1 and 2 generates multiple stereoisomeric possibilities, with the trans-configuration being the most thermodynamically favored arrangement.

The compound demonstrates distinct physical properties that distinguish it from its free base counterpart. Contrary to earlier literature reports suggesting a liquid state, recent crystallographic evidence confirms that this compound exists as a crystalline solid at room temperature (293 K). The hydrochloride salt formation significantly enhances the compound's water solubility and thermal stability compared to the parent diamine.

Spectroscopic characterization reveals diagnostic features that facilitate identification and purity assessment. Nuclear magnetic resonance spectroscopy provides clear distinction between different stereoisomeric forms, with the (1R,2R)-configuration displaying characteristic coupling patterns and chemical shift values. The compound's refractive index measures n20/D 1.472, while the density reaches 0.902 grams per milliliter at 25 degrees Celsius.

Historical Context and Research Significance

The development and investigation of this compound emerged from the broader research efforts focused on chiral diamine ligands for asymmetric catalysis. The compound's significance became particularly apparent during the evolution of copper-catalyzed cross-coupling methodologies, where researchers identified the need for efficient, readily available chiral ligands capable of inducing high enantioselectivity in carbon-nitrogen bond formation reactions.

Historical synthesis methodologies for obtaining enantiomerically pure N1,N2-Dimethylcyclohexane-1,2-diamine derivatives initially relied on expensive starting materials and hazardous reduction procedures using lithium aluminum hydride. These limitations prompted the development of more practical synthetic approaches, culminating in the four-step methodology reported by Shen and colleagues, which utilizes cyclohexene oxide as an inexpensive starting material. This synthetic advancement represents a significant improvement in both cost-effectiveness and safety considerations for large-scale production.

The compound's research significance extends beyond synthetic methodology to encompass fundamental investigations into stereochemical control mechanisms. Studies examining the influence of chiral cyclohexanediamine scaffolds on catalytic asymmetric transformations have revealed crucial insights into the relationship between ligand structure and enantioselectivity. These investigations have demonstrated that the cyclohexanediamine skeleton plays a pivotal role in determining the stereochemical outcome of catalytic reactions, with different stereoisomeric forms exhibiting distinct selectivity profiles.

Manufacturing processes for this compound have evolved considerably, with early methods suffering from low yields and poor scalability. Contemporary approaches emphasize kinetic resolution strategies using tartaric acid derivatives, achieving enantiomeric excesses exceeding 98% for both (1S,2S) and (1R,2R) isomers. This development has facilitated broader accessibility to enantiomerically pure materials, enabling expanded research applications across multiple disciplines.

The compound's recognition as a valuable research tool has been reinforced by its inclusion in major chemical databases and commercial catalogs. Sigma-Aldrich and other major suppliers now provide standardized grades of various stereoisomeric forms, reflecting the compound's established position in contemporary synthetic chemistry. This commercial availability has accelerated research progress by eliminating barriers associated with synthesis and purification of research quantities.

Scope of Academic Investigation

Academic investigations of this compound encompass diverse research domains, reflecting the compound's multifaceted utility in contemporary chemical science. Pharmaceutical development represents a primary focus area, where the compound serves as a crucial building block in the synthesis of neurologically active compounds and gamma-secretase modulators. Research efforts in this domain have demonstrated the compound's capacity to facilitate the construction of complex heterocyclic frameworks essential for drug development.

Catalytic chemistry investigations constitute another major research thrust, with particular emphasis on asymmetric synthesis applications. Studies have explored the compound's function as a ligand in various transition metal complexes, including copper, manganese, and nickel systems. These investigations have revealed the compound's exceptional ability to induce enantioselectivity in transfer hydrogenation reactions, achieving conversion rates exceeding 99% with enantiomeric excesses approaching 99%. The mechanistic understanding derived from these studies has provided fundamental insights into metal-ligand cooperative catalysis.

Polymer chemistry research has investigated this compound's role in specialty polymer formulations, particularly in applications requiring enhanced mechanical properties and thermal stability. These studies have focused on automotive and aerospace materials, where the compound's contribution to polymer cross-linking and structural integrity proves essential. Research findings indicate significant improvements in tensile strength and temperature resistance when the compound is incorporated into polymer matrices.

Material science investigations have explored the compound's potential in advanced coating and adhesive formulations. Research in this area has demonstrated the compound's capacity to improve adhesion characteristics and chemical resistance in industrial applications. These studies have particular relevance for protective coatings in harsh environmental conditions, where the compound's stability and functional group accessibility provide distinct advantages.

Analytical chemistry research has examined this compound's utility in developing novel analytical reagents and detection systems. Studies have focused on environmental monitoring applications and biological sample analysis, where the compound's chelating properties and selectivity enable improved detection limits for various analytes. These investigations have contributed to the development of more sensitive and specific analytical methodologies.

Supramolecular chemistry research has incorporated this compound into investigations of host-guest interactions and molecular recognition phenomena. Studies utilizing calixarene-based systems have demonstrated the compound's effectiveness in asymmetric Michael addition reactions, achieving yields up to 99% with enantioselectivities reaching 94%. These investigations have provided valuable insights into the relationship between molecular architecture and catalytic performance.

Propriétés

IUPAC Name |

1-N,2-N-dimethylcyclohexane-1,2-diamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2.ClH/c1-9-7-5-3-4-6-8(7)10-2;/h7-10H,3-6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXPODRSSEXQIOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCCCC1NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1351479-10-1 | |

| Record name | 1,2-Cyclohexanediamine, N1,N2-dimethyl-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1351479-10-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Méthodes De Préparation

Synthesis Steps

| Step | Reaction | Conditions | Product |

|---|---|---|---|

| 1 | Cyclohexene oxide + aqueous methylamine | Reflux | trans-2-(methylamino)cyclohexanol |

| 2 | Cyclization with chlorosulfonic acid | Room temperature | Cyclized intermediate |

| 3 | Ring-opening with methylamine | Elevated temperature | rac-trans-N1,N2-dimethylcyclohexane-1,2-diamine |

| 4 | Enantiomeric resolution with tartaric acid | Ethanol, reflux | Enantiomerically pure N1,N2-dimethylcyclohexane-1,2-diamine |

| 5 | Reaction with hydrochloric acid | Room temperature | This compound |

Properties and Applications

This compound is used as a chiral ligand in asymmetric synthesis, particularly in copper-catalyzed reactions such as the N-arylation of indoles and the synthesis of vinylsulfoximines. Its hydrochloride form offers improved stability and ease of handling, making it a valuable tool in organic synthesis and catalysis.

Research Findings

Recent studies have highlighted the efficiency of (1R,2R)-N1,N2-dimethylcyclohexane-1,2-diamine in copper-catalyzed reactions. The hydrochloride derivative is advantageous due to its enhanced stability and solubility in aqueous solutions. Additionally, the compound's ability to form complexes with metals enhances its utility in catalytic reactions.

Analyse Des Réactions Chimiques

Role in Copper-Catalyzed C–N Coupling Reactions

N1,N2-Dimethylcyclohexane-1,2-diamine hydrochloride serves as a precursor to the free diamine ligand, which is critical in copper-catalyzed cross-coupling reactions. Under basic conditions, the hydrochloride releases the free diamine, enabling coordination with copper(I) iodide (CuI) to form active catalytic complexes .

Key Reaction Types and Conditions

Mechanistic Insight :

The diamine ligand enhances the catalytic activity of CuI by stabilizing intermediates during oxidative addition and reductive elimination steps. The trans-1,2-diamine configuration ensures steric and electronic compatibility with substrates .

Redox Reactions and Stability

-

Oxidation : The free diamine undergoes oxidation with agents like hydrogen peroxide to form imines or oximes, though this reactivity is less explored in the hydrochloride form .

-

Acid-Base Reactivity : The hydrochloride salt dissociates in polar solvents (e.g., water, methanol), regenerating the diamine under basic conditions .

Comparison with Related Diamine Ligands

Advantages :

Applications De Recherche Scientifique

Asymmetric Synthesis

One of the primary applications of N1,N2-Dimethylcyclohexane-1,2-diamine hydrochloride is as a chiral ligand in asymmetric synthesis. Its chiral nature allows it to facilitate reactions that produce enantiomerically pure compounds. For example:

- Copper-Catalyzed C–N Coupling Reactions : This compound promotes the synthesis of various N-alkenylated and N-alkylated amides through copper-catalyzed reactions, enhancing yields and selectivity .

Catalysis

The compound is utilized in the preparation of metal complexes for catalytic applications. It serves as a ligand in the formation of zirconium metal complexes that are effective catalysts in polymerization processes, such as the polymerization of 1-hexene .

Pharmaceutical Chemistry

Research has indicated potential applications in drug design and development:

- Building Block for Pharmaceuticals : Its structure allows it to participate in the synthesis of biologically active compounds, making it a valuable intermediate in pharmaceutical chemistry .

- Biological Activity : Studies have shown that this compound exhibits interactions with biomolecules, suggesting potential therapeutic roles .

Data Table: Summary of Applications

| Application Area | Description | Key Reactions/Processes |

|---|---|---|

| Asymmetric Synthesis | Used as a chiral ligand for producing enantiomerically pure compounds | C–N coupling reactions |

| Catalysis | Forms metal complexes for catalyzing polymerization | Zirconium complex formation |

| Pharmaceutical Chemistry | Acts as a building block for drug synthesis | Synthesis of biologically active compounds |

Case Study 1: Asymmetric Synthesis

In a study by Horwell et al., N1,N2-Dimethylcyclohexane-1,2-diamine was used to synthesize trans-N,N'-dimethylcyclohexane-1,2-diamine through a three-step process. This method demonstrated high enantiomeric purity, showcasing the compound's effectiveness as a chiral ligand in asymmetric synthesis .

Case Study 2: Catalytic Applications

A research project explored the use of this diamine as a ligand in the synthesis of zirconium complexes for catalytic applications. The results indicated enhanced activity in polymerization reactions compared to traditional catalysts, highlighting its significant role in industrial applications .

Mécanisme D'action

The mechanism by which N1,N2-Dimethylcyclohexane-1,2-diamine hydrochloride exerts its effects depends on its application. As a ligand, it coordinates with metal ions through its amino groups, forming stable complexes that can catalyze various chemical reactions. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through binding interactions.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Stereochemical Variations

The compound’s structural analogs differ in stereochemistry, substituent patterns, or backbone modifications. Key examples include:

Notes:

- Stereochemical Impact : The trans-isomer (67198-21-4) exhibits lower solubility in polar solvents compared to the hydrochloride form but offers distinct stereoelectronic profiles in catalysis .

- Substituent Effects : Bulky groups (e.g., 3,3-dimethylbutyl) increase steric hindrance, reducing reaction rates but improving selectivity . Conversely, electron-withdrawing substituents (e.g., thiophene) alter redox properties in metal complexes .

Physicochemical Properties

Reaction Performance in Catalysis

Reductive Amination

- This compound : Achieves 91% yield in the reductive amination of aldehydes with aniline derivatives under CuI catalysis .

- (S)-N1,N2-Dimethylpropane-1,2-diamine : Yields 84% in similar conditions but produces E/Z isomer mixtures due to reduced rigidity .

Arylation Reactions

- CyDMEDA (N1,N2-Dimethylcyclohexane-1,2-diamine) : Promotes O-arylation over N-arylation (16:1 selectivity) in copper-mediated reactions, outperforming picolinic acid .

- Tetramethyl Analogs : Higher steric bulk reduces reaction rates but improves enantiomeric excess (e.g., 95% ee in cyclopropanations) .

Activité Biologique

N1,N2-Dimethylcyclohexane-1,2-diamine hydrochloride, a chiral diamine compound, has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and biochemical research. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C₈H₁₈N₂·HCl

- Molecular Weight : 142.24 g/mol

- CAS Number : 1956325-54-4

- Appearance : White crystalline solid

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Its chiral nature allows for selective binding to specific sites within biological systems, influencing biochemical pathways and cellular functions.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially altering substrate availability and product formation.

- Receptor Interaction : It can modulate receptor activity, affecting signaling pathways that govern cellular responses.

Biological Activity Overview

This compound has been investigated for several biological activities:

- Antimicrobial Activity : Preliminary studies indicate potential antibacterial properties against various pathogens.

- Anticancer Potential : Research suggests that the compound may exhibit cytotoxic effects on cancer cell lines, although mechanisms remain to be fully elucidated.

Case Studies

-

Antimicrobial Properties :

- A study evaluated the compound's effectiveness against Escherichia coli and Staphylococcus aureus, demonstrating significant inhibition at certain concentrations. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both bacteria.

-

Cytotoxicity in Cancer Cells :

- In vitro assays on human breast cancer cell lines (MCF-7) revealed that this compound induced apoptosis at concentrations above 100 µM. Flow cytometry analysis confirmed increased annexin V positivity, indicating early apoptotic changes.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N1,N2-Dimethylcyclohexane-1,2-diamine | Structure | Antimicrobial, Anticancer |

| (1R,2S)-N1,N2-Dimethylcyclohexane-1,2-diamine | Structure | Enzyme Inhibition |

| (1S,2R)-N1,N2-Dimethylcyclohexane-1,2-diamine | Structure | Lower cytotoxicity |

Synthesis and Preparation

The synthesis of this compound typically involves:

- Starting Materials : Cyclohexane-1,2-dione and methylamine.

- Reaction Conditions : Conducted under controlled temperatures with solvents such as ethanol or methanol to optimize yield.

Q & A

Q. What are the standard synthetic routes for preparing N1,N2-Dimethylcyclohexane-1,2-diamine hydrochloride?

The compound is typically synthesized via reductive alkylation. A common method involves treating enantiomerically pure (R,R)-1,2-diammoniumcyclohexane mono-(+)-tartrate with ethyl chloroformate to form a carbamate intermediate, followed by reduction with lithium aluminum hydride (LiAlH₄). The final product is isolated via bulb-to-bulb distillation, yielding a hygroscopic crystalline solid . Alternative routes may use dimethylation of cyclohexane-1,2-diamine derivatives under controlled conditions .

Q. How can purity and stereochemical integrity be validated during synthesis?

Purity is assessed via gas chromatography (GC) (≥94% purity criteria ), while stereochemical integrity is confirmed using chiral HPLC or polarimetry. Single-crystal X-ray diffraction (SC-XRD) can resolve enantiomeric purity, as demonstrated in orthorhombic crystals (space group P2₁2₁2₁) with C₂ symmetry . Nuclear magnetic resonance (NMR) (¹H and ¹³C) is critical for verifying methyl group positions and hydrogen bonding patterns .

Q. What are the key physical properties relevant to handling this compound?

The hydrochloride salt is a hygroscopic crystalline powder with a melting point of ~45°C (free base) . It is soluble in polar solvents (e.g., water, ethanol) but requires anhydrous storage to prevent hydrolysis. Safety data sheets recommend handling in a fume hood due to potential respiratory irritation .

Advanced Research Questions

Q. How does N1,N2-Dimethylcyclohexane-1,2-diamine function in asymmetric catalysis?

The compound serves as a chiral ligand in transition metal complexes (e.g., Cu(II), Hg(II)) for enantioselective reactions. For example, dichlorido-copper(II) complexes with this ligand exhibit high catalytic activity in C–C bond-forming reactions due to their rigid cyclohexane backbone and strong N–H⋯N hydrogen bonding, which stabilizes transition states . Computational studies (DFT) suggest that exact exchange terms in density-functional theory (DFT) improve accuracy in modeling such systems .

Q. What challenges arise in controlling stereochemistry during large-scale synthesis?

Stereochemical control is complicated by competing epimerization under basic or high-temperature conditions. Evidence from scaled syntheses highlights the need for low-temperature alkylation (e.g., −78°C) and inert atmospheres to suppress racemization . Kinetic resolution via crystallization (as in SC-XRD structures) may enhance enantiomeric excess .

Q. How can computational methods optimize ligand design for specific metal coordination?

Density-functional theory (DFT) with gradient-corrected exchange-correlation functionals (e.g., B3LYP) predicts bond dissociation energies and orbital interactions in metal-ligand complexes. For example, exact-exchange terms improve thermochemical accuracy (average deviation <2.4 kcal/mol for atomization energies), aiding in ligand optimization . Molecular dynamics simulations further probe solvent effects on coordination geometry .

Q. What analytical techniques resolve structural ambiguities in derivatives?

SC-XRD is definitive for resolving stereochemistry and hydrogen-bonding networks (e.g., N–H⋯N interactions at 3.25 Å in crystalline phases ). Solid-state NMR complements this by probing dynamic behavior in amorphous phases. High-resolution mass spectrometry (HRMS) and IR spectroscopy validate derivatization products (e.g., carbamates or Schiff bases) .

Q. How do thermodynamic properties influence catalytic performance?

Thermodynamic stability of metal-ligand complexes correlates with catalytic turnover. Calorimetric studies (e.g., isothermal titration calorimetry) quantify binding enthalpies, while Eyring analysis of reaction kinetics reveals entropy-enthalpy trade-offs in enantioselective pathways . DFT-derived Gibbs free energy profiles identify rate-limiting steps in catalytic cycles .

Methodological Notes

- Synthesis Optimization : Use Schlenk-line techniques for air-sensitive steps .

- Safety Protocols : Follow GHS hazard codes (e.g., H315, H319) for skin/eye protection .

- Data Reproducibility : Cross-validate computational results with experimental SC-XRD/NMR data to mitigate functional-dependent errors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.